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Compound of Interest

Compound Name: 3-Chloropyrazine-2-carboxamide

Cat. No.: B1267238

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-
substituted pyrazine-2-carboxamides, a class of compounds with significant therapeutic
potential. By examining the impact of various substituents at the 3-position of the pyrazine ring,
we aim to elucidate key structural determinants for biological activity against different targets,
including Mycobacterium tuberculosis and Fibroblast Growth Factor Receptors (FGFR). The
information presented herein is supported by experimental data from peer-reviewed studies,
with detailed methodologies provided for key assays.

Antimycobacterial Activity

The pyrazine-2-carboxamide scaffold is central to the tuberculostatic drug pyrazinamide.
Modifications at the 3-position have been extensively explored to enhance efficacy and
overcome resistance. The following tables summarize the in vitro antimycobacterial activity of
various 3-substituted pyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv.

Data Presentation: Antimycobacterial Activity

Table 1: In Vitro Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis
H37Rv
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Compound ID 3-Substituent (R) MIC (pM)[1]
1 Benzylamino >438

2 (3-Chlorobenzyl)amino 42

3 (4-Chlorobenzyl)amino 21

4 (3-Methylbenzyl)amino 21

5 (4-Methylbenzyl)amino 6

6 (3-Methoxybenzyl)amino 42

7 (4-Methoxybenzyl)amino 21

8 (4-Fluorobenzyl)amino 21
Pyrazinamide (Standard) 42

Table 2: In Vitro Activity of 3-Alkylamino-N-methylpyrazine-2-carboxamides against M.

tuberculosis H37Rv

Compound ID 3-Substituent (R) MIC (pg/mL)[2]
12 n-Butylamino >100

13 n-Pentylamino 50

14 n-Hexylamino 25

15 n-Heptylamino 25

16 n-Octylamino 25

FGFR Inhibitory Activity

Recent studies have explored 3-substituted pyrazine-2-carboxamides as inhibitors of Fibroblast

Growth Factor Receptors (FGFRs), which are implicated in various cancers. The data below

highlights the inhibitory potential of this chemical class against FGFRL1.

Data Presentation: FGFR1 Inhibitory Activity
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Table 3: In Vitro Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against
FGFR1

Compound ID 3-Substituent FGFR1 IC50 (nM)

18i 3-amino-N-(3,5- Data not available in
dihydroxyphenyl)-6-methyl abstract[3]

BGJ398 (Reference Inhibitor) 0.9

FIIN-1 (Reference Inhibitor) Not specified as direct IC50[3]

Note: Specific IC50 values for compound 18i were not available in the provided search results,
though it is described as a pan-FGFR inhibitor with favorable in vitro activity.[3]

Experimental Protocols
Synthesis of 3-Substituted Pyrazine-2-carboxamides

A general synthetic route for N-substituted 3-aminopyrazine-2-carboxamides involves a two-
step process. First, 3-aminopyrazine-2-carboxylic acid undergoes Fischer esterification with
methanol in the presence of sulfuric acid to yield the corresponding methyl ester. Subsequently,
the methyl ester is subjected to aminolysis with the desired amine. This reaction can be
facilitated by microwave irradiation to afford the final N-substituted 3-aminopyrazine-2-
carboxamide.[1]

Alternatively, the synthesis can be achieved by activating the 3-aminopyrazine-2-carboxylic
acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like
dimethyl sulfoxide (DMSO). The resulting activated intermediate is then reacted with the
appropriate amine, often under microwave irradiation, to yield the desired amide.[1]

Antimycobacterial Susceptibility Testing

The in vitro antimycobacterial activity of the synthesized compounds is typically determined
using a broth microdilution method. A standardized assay, such as the Microplate Alamar Blue
Assay (MABA), is commonly employed. The general procedure is as follows:

¢ A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
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Serial two-fold dilutions of each compound are prepared in a 96-well microplate containing a
specialized mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with
OADC).

A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.

The plates are incubated at 37 °C for a defined period (typically 7-14 days).

Following incubation, a growth indicator dye, such as Alamar Blue, is added to each well.

The plates are re-incubated for 24 hours to allow for color development. A color change from
blue to pink indicates bacterial growth.

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of
the compound that prevents this color change, indicating inhibition of mycobacterial growth.

FGFR Kinase Inhibition Assay

The inhibitory activity of compounds against FGFR kinases can be evaluated using various in

vitro kinase assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or the ADP-

Glo™ Kinase Assay. A representative protocol for an enzymatic kinase assay is outlined below:

The assay is performed in a microplate format.

The reaction mixture typically contains the recombinant FGFR kinase domain, a specific
peptide substrate, and ATP.

Test compounds are serially diluted and added to the reaction wells.

The kinase reaction is initiated by the addition of ATP and incubated at room temperature for
a specified time (e.g., 60 minutes).

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or
ATP consumed is quantified.

In the case of the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP
is converted back to ATP, which is then measured using a luciferase/luciferin reaction to
produce a luminescent signal.[4]
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» The IC50 value, representing the concentration of the inhibitor required to reduce the kinase
activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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